Einecs 240-149-0

Description

Historical Evolution of Z-Protection in Peptide Synthesis Methodologies

The journey of chemical peptide synthesis has been marked by the critical challenge of selectively protecting reactive functional groups to prevent unwanted side reactions. wikipedia.orgwiley-vch.de In the early 20th century, chemists like Emil Fischer and Theodor Curtius utilized acyl groups for α-amino protection, but their removal often led to the cleavage of the desired peptide bonds. wiley-vch.de

A groundbreaking advancement came in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group as a protecting agent for amines. wikipedia.orgwiley-vch.de This development was a watershed moment, ushering in the modern era of peptide synthesis. wiley-vch.de The Z-group, a carbamate-type protector, could be introduced via reaction with benzyl (B1604629) chloroformate and was stable under various conditions but could be removed by catalytic hydrogenation or with HBr in acetic acid. wikipedia.orgtotal-synthesis.com This new methodology, termed the Bergmann-Zervas synthesis, was hailed as "epoch-making" and established synthetic peptide chemistry as a distinct field. wikipedia.org

The Z-group's stability to mild acids and bases made it orthogonal to other protecting groups like tert-butyloxycarbonyl (Boc), which is acid-labile. total-synthesis.comrsc.org This orthogonality is a cornerstone of modern peptide synthesis, allowing for the strategic and sequential removal of protecting groups. peptide.com While solution-phase synthesis using Z- and Boc-protected amino acids has largely been replaced by solid-phase peptide synthesis (SPPS) for research purposes, it remains valuable for large-scale industrial production. wikipedia.orgnih.govsigmaaldrich.com The development of SPPS by Bruce Merrifield in the early 1960s, initially using the Cbz group, further revolutionized the field. peptide.comnih.gov

Academic Significance of Z-Ala-ala-OH as a Model Dipeptide Derivative

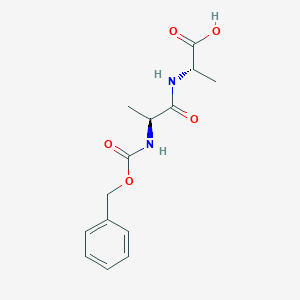

Z-Ala-ala-OH serves as a crucial model compound in the study of peptide chemistry and biochemistry. Its well-defined structure, consisting of two alanine (B10760859) residues with the N-terminus protected by the Z-group, makes it an excellent substrate for investigating the principles of peptide synthesis and enzymatic reactions. medchemexpress.com The presence of the benzyloxycarbonyl (Z) group provides stability and influences the molecule's solubility, making it easier to handle and study in various experimental settings. chemimpex.comcymitquimica.com

Researchers utilize Z-Ala-ala-OH to explore the mechanisms of peptide bond formation and to optimize coupling reactions. Its simple, non-polar nature allows for a clear analysis of the reaction kinetics and the effectiveness of different coupling reagents and conditions without the interference of reactive side chains. medchemexpress.com Furthermore, it is employed in the study of proteases, enzymes that cleave peptide bonds. By observing how enzymes interact with this model dipeptide, scientists can gain insights into enzyme specificity and catalytic mechanisms.

Overview of Z-Ala-ala-OH's Role in Modern Chemical and Biochemical Research

In contemporary research, Z-Ala-ala-OH continues to be a valuable tool. It functions as a fundamental building block in the synthesis of more complex peptides and peptide-based therapeutics. chemimpex.com Its enhanced stability and solubility are advantageous in the development of drug delivery systems. chemimpex.com

In the field of biochemistry, Z-Ala-ala-OH is used in the synthesis of bioactive peptides, which are explored for their potential in various therapeutic areas. chemimpex.com It is also instrumental in the study of enzyme-substrate interactions and protein folding, providing critical information on protein chemistry. chemimpex.com Moreover, Z-Ala-ala-OH is used as an intermediate in the preparation of pseudopeptide macrobicyclic cages, which act as receptors for other N-protected dipeptide molecules.

The compound's utility extends to enzymatic peptide synthesis, where it serves as a non-polar amino acid component. medchemexpress.com Its well-characterized properties make it a reliable standard and starting material in a variety of research applications, from fundamental studies of peptide chemistry to the development of novel biomaterials and pharmaceuticals.

Data Tables

Table 1: Physicochemical Properties of Z-Ala-ala-OH

| Property | Value |

| Molecular Formula | C14H18N2O5 chemimpex.comcymitquimica.comnih.govsigmaaldrich.com |

| Molecular Weight | 294.31 g/mol chemimpex.com |

| Appearance | White to off-white powder chemimpex.com |

| Purity | ≥ 99% (HPLC) chemimpex.com |

| CAS Number | 16012-70-7 chemimpex.com |

Table 2: Chemical Identifiers for Z-Ala-ala-OH

| Identifier | Value |

| IUPAC Name | (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)propanoyl]amino]propanoic acid sigmaaldrich.com |

| InChI | 1S/C14H18N2O5/c1-9(12(17)15-10(2)13(18)19)16-14(20)21-8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,17)(H,16,20)(H,18,19)/t9-,10-/m0/s1 sigmaaldrich.com |

| InChI Key | JBGCVTHXXTVYIP-UWVGGRQHSA-N cymitquimica.comsigmaaldrich.com |

| SMILES | O=C(OCC1=CC=CC=C1)NC(C(=O)NC(C(=O)O)C)C cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-9(12(17)15-10(2)13(18)19)16-14(20)21-8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,17)(H,16,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGCVTHXXTVYIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936227 | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxypropylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16012-70-7 | |

| Record name | L-Alanyl(benzyloxycarbonyl)-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016012707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxypropylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthesis Methodologies for Z Ala Ala Oh and Analogous Z Protected Dipeptides

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods offer a green and highly selective alternative to purely chemical strategies for peptide synthesis. By leveraging the catalytic prowess of enzymes, particularly proteases, it is possible to form peptide bonds under mild conditions with high stereospecificity, thus minimizing the need for extensive protecting group strategies and reducing the risk of racemization.

Protease-Catalyzed Formation of Z-Ala-ala-OH Dipeptides

Proteases, enzymes that naturally hydrolyze peptide bonds, can be employed to catalyze the reverse reaction—peptide bond synthesis—under thermodynamically or kinetically controlled conditions. Thermolysin and α-chymotrypsin are two well-studied proteases that have been successfully used for the synthesis of Z-protected dipeptides.

Thermolysin, a metalloproteinase from Bacillus thermoproteolyticus Rokko, exhibits a preference for hydrophobic amino acid residues at the P1' position (the amino acid contributing the amino group). This makes it a suitable catalyst for the synthesis of Z-Ala-ala-OH, where alanine (B10760859) is the P1' residue. The enzyme's specificity also extends to the N-protecting group, with a preference for the Z-group over other protecting groups like Boc. ebi.ac.uk

α-Chymotrypsin, a serine protease, also demonstrates utility in catalyzing the formation of peptide bonds. Its specificity is primarily directed towards large hydrophobic residues at the P1 position (the amino acid contributing the carboxyl group). While alanine is not a primary substrate, under optimized conditions, chymotrypsin (B1334515) can effectively catalyze the synthesis of dipeptides involving alanine. The yield of chymotrypsin-catalyzed synthesis is often influenced by the solubility of the product; a lower solubility can shift the equilibrium towards synthesis, resulting in higher yields. peptide.comacs.org

Optimization of Enzymatic Reaction Conditions for Enhanced Yields and Selectivity

The efficiency of protease-catalyzed synthesis of Z-Ala-ala-OH is highly dependent on the reaction conditions. Key parameters that require careful optimization include pH, temperature, solvent system, and substrate concentrations.

pH: The pH of the reaction medium is a critical factor influencing the catalytic activity of proteases. For thermolysin, the optimal pH for dipeptide synthesis can vary depending on the specific substrates. While often exhibiting maximal activity around pH 7.0, studies have shown that the optimal pH can range from 5.8 to 7.3 for different dipeptide syntheses. ebi.ac.uknih.gov The ionization state of the active site residues and the substrates is directly affected by the pH, which in turn impacts substrate binding and catalysis.

Solvent System: The use of organic solvents or biphasic systems can be advantageous in shifting the thermodynamic equilibrium towards synthesis by reducing the water concentration. However, the choice of solvent and its concentration must be carefully selected to maintain the enzyme's activity and stability.

Temperature: Temperature affects the rate of the enzymatic reaction. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. Therefore, an optimal temperature must be determined to balance reaction velocity and enzyme stability.

To illustrate the effect of reaction conditions, the following table presents representative data on the synthesis of a generic Z-dipeptide catalyzed by a protease, highlighting the impact of pH on the reaction yield.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Enzyme | Thermolysin | Thermolysin | Thermolysin |

| Substrates | Z-Ala-OH + H-Ala-OMe | Z-Ala-OH + H-Ala-OMe | Z-Ala-OH + H-Ala-OMe |

| pH | 6.0 | 7.0 | 8.0 |

| Temperature (°C) | 40 | 40 | 40 |

| Solvent | 50% DMF/Buffer | 50% DMF/Buffer | 50% DMF/Buffer |

| Yield (%) | 65 | 85 | 70 |

This table is illustrative and compiled from general knowledge of protease-catalyzed peptide synthesis. Actual yields may vary.

Mechanistic Studies of Enzyme-Catalyzed Peptide Bond Formation

Understanding the catalytic mechanism of proteases is crucial for their effective application in peptide synthesis.

Thermolysin: The catalytic mechanism of thermolysin, a zinc metalloproteinase, involves the coordination of the substrate's carbonyl oxygen to the active site zinc ion (Zn²⁺). ebi.ac.uk This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack. A nearby glutamic acid residue (Glu-143) acts as a general base, activating a water molecule (in hydrolysis) or the amino group of the incoming amino acid (in synthesis) for the nucleophilic attack on the carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, which is stabilized by other active site residues. researchgate.net

α-Chymotrypsin: The catalytic mechanism of α-chymotrypsin, a serine protease, involves a "ping-pong" mechanism and a catalytic triad composed of serine, histidine, and aspartate residues. libretexts.org In the first step, the serine residue, activated by the histidine, performs a nucleophilic attack on the carbonyl carbon of the Z-Ala-OH, forming a tetrahedral intermediate. This intermediate then collapses, releasing the C-terminal part of the substrate and forming an acyl-enzyme intermediate. In the second step, the amino group of the second alanine residue attacks the acyl-enzyme intermediate, leading to the formation of the new peptide bond and regeneration of the free enzyme. libretexts.org

Chemical Synthesis Strategies

Chemical methods, particularly solution-phase peptide synthesis, remain a cornerstone for the production of Z-Ala-ala-OH, offering versatility and scalability.

Solution-Phase Peptide Synthesis Techniques for Z-Ala-ala-OH

Solution-phase peptide synthesis involves the coupling of protected amino acid derivatives in a suitable organic solvent. For the synthesis of Z-Ala-ala-OH, Z-L-alanine is coupled with an L-alanine derivative where the carboxyl group is protected, typically as an ester (e.g., methyl or ethyl ester). The synthesis involves three main steps: activation of the carboxyl group of Z-Ala-OH, coupling with the amino group of the alanine ester, and finally, deprotection of the C-terminal ester to yield Z-Ala-ala-OH. A common approach involves dissolving the protected amino acids in a solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). researchgate.net The use of a THF-water mixture has also been reported for couplings using DCC and HOBt. nih.govrsc.org

Coupling Reagents and Their Application in Z-Dipeptide Formation

The success of solution-phase peptide synthesis hinges on the choice of coupling reagent, which activates the carboxyl group for amide bond formation while minimizing side reactions, most notably racemization.

Carbodiimides (DCC and DIC): Dicyclohexylcarbodiimide (B1669883) (DCC) is a classical and cost-effective coupling reagent. researchgate.net It reacts with the carboxylic acid of Z-Ala-OH to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the amino group of the alanine ester to form the peptide bond. A major drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often difficult to remove completely. Diisopropylcarbodiimide (DIC) is an alternative that forms a more soluble urea byproduct. To suppress racemization, carbodiimides are almost always used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt). peptide.com

Onium Salts (HATU and COMU): Uronium/aminium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), are highly efficient coupling reagents that lead to fast reaction times and high yields with minimal racemization. peptide.comresearchgate.net These reagents react with the carboxylic acid to form an activated ester in situ, which then rapidly reacts with the amine component. They are often used in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

The following table provides a representative comparison of different coupling reagents for the synthesis of a generic Z-dipeptide in solution.

| Coupling Reagent/Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) |

| DCC/HOBt | - | DCM | 12-24 | 70-85 |

| HATU | DIPEA | DMF | 1-3 | >90 |

| COMU | DIPEA | DMF | 1-2 | >95 |

This table is illustrative and based on general findings in peptide synthesis. Actual results for Z-Ala-ala-OH may vary depending on specific reaction conditions.

Considerations for Solid-Phase Peptide Synthesis Utilizing Z-Ala-ala-OH Building Blocks

Solid-phase peptide synthesis (SPPS) offers a streamlined approach for the assembly of peptides on a solid support, typically a resin. The use of pre-formed dipeptide building blocks like Z-Ala-ala-OH can be advantageous in SPPS for several reasons, including the reduction of coupling steps and the potential to minimize side reactions associated with single amino acid couplings. However, several key considerations must be addressed for the successful incorporation of Z-Ala-ala-OH into a growing peptide chain on a solid support.

One of the primary considerations is the choice of coupling reagent. The activation of the carboxylic acid of Z-Ala-ala-OH is necessary to facilitate the formation of a peptide bond with the N-terminal amine of the resin-bound peptide. Common coupling reagents used in SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as uronium/aminium salts such as HBTU and HATU. The selection of the coupling reagent and any additives, like 1-hydroxybenzotriazole (HOBt), is critical to ensure high coupling efficiency and to suppress potential side reactions, most notably racemization of the C-terminal alanine residue.

The choice of solid support is another important factor. The properties of the resin, such as its composition (e.g., polystyrene, polyethylene glycol) and the type of linker, can influence the efficiency of the coupling reaction and the final cleavage of the peptide from the support. For instance, the steric hindrance presented by the resin and the growing peptide chain can affect the accessibility of the N-terminal amine for coupling with the Z-Ala-ala-OH building block.

Furthermore, the reaction conditions, including the solvent and temperature, must be carefully optimized. Solvents like N,N-dimethylformamide (DMF) are commonly used to swell the resin and facilitate the reaction. Temperature control is crucial as elevated temperatures, while potentially increasing the reaction rate, can also enhance the risk of racemization. acs.org

A significant challenge in using Z-protected building blocks in the widely used Fmoc-based SPPS is the orthogonality of the protecting groups. The benzyloxycarbonyl (Z) group is typically removed under conditions that can also affect the acid-labile side-chain protecting groups and the linker to the resin used in Fmoc chemistry. Therefore, the use of Z-Ala-ala-OH is more commonly associated with Boc-based SPPS or solution-phase synthesis where protecting group strategies can be more flexibly managed. If used in a context requiring orthogonal deprotection, careful selection of the resin and linker system is paramount to avoid premature cleavage of the peptide from the solid support.

Strategies for Selective Deprotection of the Benzyloxycarbonyl (Z) Group

The selective removal of the benzyloxycarbonyl (Z) protecting group is a critical step in peptide synthesis, allowing for further chain elongation or the unmasking of the N-terminal amine for other modifications. The Z group is known for its stability under a range of conditions, but several reliable methods exist for its cleavage. nih.gov

Catalytic Hydrogenation and Transfer Hydrogenolysis: The most common and mildest method for the deprotection of the Z group is catalytic hydrogenation. This involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction proceeds under neutral conditions and at room temperature, making it compatible with many other protecting groups and sensitive functionalities within the peptide.

A variation of this method is catalytic transfer hydrogenolysis, which avoids the need for gaseous hydrogen. In this technique, a hydrogen donor such as ammonium formate, hydrazine, or 1,4-cyclohexadiene is used in conjunction with the palladium catalyst. semanticscholar.orgacs.org This method is often preferred for its operational simplicity and safety. The efficiency of the deprotection can be influenced by the choice of solvent and the specific hydrogen donor.

Acidic Conditions: The Z group can also be cleaved under strong acidic conditions, such as with hydrogen bromide in acetic acid (HBr/AcOH) or trifluoromethanesulfonic acid (TFMSA). However, these harsh conditions can lead to the cleavage of other acid-labile protecting groups and may cause side reactions, limiting their applicability in the synthesis of complex peptides.

Other Methods: Other less common methods for Z-group deprotection include the use of sodium in liquid ammonia, which is a powerful reducing agent but can also affect other functional groups.

Stereochemical Control and Epimerization in Z-Dipeptide Synthesis

Maintaining the stereochemical integrity of the amino acid residues is paramount in peptide synthesis, as even small amounts of epimerization can lead to diastereomeric impurities that are difficult to separate and can have significantly different biological activities. Epimerization is the change in the configuration of a single stereocenter in a molecule containing multiple stereocenters. In the context of Z-Ala-ala-OH synthesis, this primarily refers to the potential inversion of the stereocenter of the C-terminal alanine residue during the coupling reaction.

Analysis of Factors Influencing Dipeptide Epimerization

Several factors can influence the extent of epimerization during the coupling of Z-Ala-OH to an alanine ester or another amino acid derivative.

Activation Method: The method used to activate the carboxylic acid of Z-Ala-OH is a primary determinant of racemization. The formation of highly reactive intermediates, such as oxazolones, is a known pathway for racemization. bachem.com Carbodiimide reagents like DCC and DIC, when used alone, can promote oxazolone formation. peptide.com

Coupling Additives: To suppress racemization, coupling additives are frequently used in conjunction with carbodiimide reagents. Additives such as 1-hydroxybenzotriazole (HOBt) and its aza-analogue, 1-hydroxy-7-azabenzotriazole (HOAt), react with the activated amino acid to form active esters that are less prone to racemization than the intermediates formed with carbodiimides alone. peptide.com Newer additives like OxymaPure have also been shown to be effective in minimizing epimerization. highfine.com

Base: The presence and nature of the base used in the coupling reaction can significantly impact racemization. Strong, non-hindered bases can facilitate the abstraction of the α-proton of the activated amino acid, leading to enolization and subsequent racemization. The use of sterically hindered bases, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is generally preferred to minimize this side reaction. highfine.comnih.gov

Solvent and Temperature: The polarity of the solvent can influence the rate of racemization. Polar aprotic solvents like DMF are commonly used but can sometimes promote epimerization. The temperature of the reaction is also a critical factor; lower temperatures generally reduce the rate of racemization. acs.org

Structure of the Amino Acid: The nature of the amino acid itself can affect its susceptibility to racemization. While alanine is not considered one of the most racemization-prone amino acids, the risk is still present and must be managed.

Development of Methodologies for Minimizing Racemization during Coupling

To minimize racemization during the synthesis of Z-Ala-ala-OH and other Z-protected dipeptides, several methodologies have been developed and refined.

Use of Uronium/Aminium and Phosphonium Salt-Based Coupling Reagents: Reagents such as HBTU, HATU, and PyBOP have become popular alternatives to carbodiimides. These reagents react with the carboxylic acid to form active esters in situ, and their use is generally associated with lower levels of racemization, particularly when used with an appropriate base. peptide.com

Optimized Reaction Conditions: Careful control of the reaction conditions is essential. This includes:

Low Temperatures: Performing the coupling reaction at 0 °C or even lower temperatures can significantly reduce the rate of epimerization.

Choice of Base: Employing a sterically hindered base in stoichiometric amounts is crucial.

Pre-activation: In some protocols, pre-activating the Z-amino acid with the coupling reagent before the addition of the amino component can help to minimize contact time of the highly reactive species with the base, thereby reducing the opportunity for racemization.

Enzyme-Catalyzed Synthesis: For certain applications, enzymatic synthesis of dipeptides offers a highly stereospecific alternative to chemical methods, virtually eliminating the risk of racemization.

Below is an interactive data table summarizing the effect of different coupling conditions on the degree of racemization for a model Z-dipeptide synthesis.

| Coupling Reagent | Additive | Base | Temperature (°C) | % Racemization (D-isomer) |

| DCC | None | TEA | 25 | 15.2 |

| DCC | HOBt | DIPEA | 0 | 1.8 |

| HBTU | None | DIPEA | 25 | 3.5 |

| HATU | None | Collidine | 0 | <0.5 |

| PyBOP | None | DIPEA | 25 | 2.1 |

This table presents illustrative data based on typical outcomes reported in the literature for similar peptide couplings and is not from a single specific study on Z-Ala-ala-OH.

By carefully selecting the coupling reagents, additives, base, and reaction conditions, the synthesis of Z-Ala-ala-OH can be achieved with high yield and excellent stereochemical purity, making it a reliable building block for further peptide synthesis and other applications.

Enzymatic Interactions and Substrate Specificity Research Involving Z Ala Ala Oh

Z-Ala-ala-OH as a Substrate for Proteolytic Enzymes

The utility of Z-Ala-ala-OH and similar Z-protected peptides stems from their ability to act as substrates for a range of proteolytic enzymes. By observing the rate and manner of their cleavage, scientists can deduce crucial information about the functional characteristics of these enzymes.

Investigations into Protease Substrate Specificity Profiles

Research into protease substrate specificity often employs a variety of synthetic peptides to map the preferences of an enzyme's active site. While Z-Ala-ala-OH itself is a relatively simple dipeptide, it is part of a larger family of N-benzyloxycarbonyl (Z) and other protected peptides used to determine these profiles. For instance, studies on a chymotrypsin-like proteinase from the midgut of Tenebrio molitor larvae utilized a range of p-nitroanilide substrates to reveal its preferences. usda.gov The enzyme showed high activity with substrates containing four amino acid residues, particularly those with Phenylalanine (Phe) and Leucine (Leu) at the P1 position. usda.gov Interestingly, substituting the protective group on a similar substrate, GlpAALpNA, to the more hydrophobic Z-group resulted in a nearly fivefold decrease in enzyme activity. usda.gov This highlights how modifications to the peptide, including the protecting group, can significantly influence its interaction with a protease.

Furthermore, comprehensive analyses of enzyme specificity, such as that conducted on human Carboxypeptidase Z (CPZ), have employed libraries of dansylated peptide substrates. mdpi.comnih.gov These studies revealed that CPZ has a stringent requirement for substrates with C-terminal Arginine (Arg) or Lysine (Lys) at the P1' position and a moderate preference for basic, small hydrophobic, or polar uncharged side chains at the P1 position. mdpi.com Such detailed specificity profiling, often involving numerous peptide variations, is crucial for understanding an enzyme's physiological role. sinica.edu.tw

Kinetic Characterization of Enzyme-Z-Ala-ala-OH Interactions (e.g., kcat/Km values)

Kinetic parameters, particularly the Michaelis constant (Km) and the catalytic rate constant (kcat), provide quantitative measures of enzyme-substrate interactions. The ratio, kcat/Km, represents the catalytic efficiency of an enzyme for a particular substrate.

In a study of a chymotrypsin-like proteinase from Tenebrio molitor, the kinetic parameters were determined for several p-nitroanilide substrates. usda.gov For Suc-AAPF-pNA, the kcat was 36.5 s⁻¹ and the Km was 0.5 mM, resulting in a kcat/Km of 23,040 s⁻¹ M⁻¹. usda.gov In comparison, the substrate Glp-AAL-pNA had a lower kcat/Km of 1920 s⁻¹ M⁻¹. usda.gov These values offer a precise comparison of the enzyme's efficiency in hydrolyzing different substrates.

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1 M-1) |

| Suc-AAPF-pNA | 0.5 | 36.5 | 23,040 |

| Suc-AAPL-pNA | 0.5 | - | - |

| Glp-AAL-pNA | - | - | 1920 |

Kinetic parameters of a chymotrypsin-like proteinase from Tenebrio molitor for various p-nitroanilide substrates. usda.gov

Similarly, research on a thermostable alkaline protease from Bacillus sp. No. AH-tOt involved determining the kinetic constants for various synthetic substrates. tandfonline.com For example, the kcat/Km for Suc-Ala-Ala-Pro-Leu-pNA was found to be 38-fold higher than that for Suc-Ala-Ala-Ala-pNA, indicating a clear preference for the former. tandfonline.com

Elucidation of Protease Active Site Features through Z-Peptide Substrates

The interaction of Z-peptide substrates with proteases provides valuable insights into the architecture of the enzyme's active site. The specificity of a protease is largely determined by the complementarity between the substrate's amino acid residues and the binding pockets (subsites) of the enzyme's active site. sinica.edu.tw

For example, the study of the Tenebrio molitor chymotrypsin-like proteinase revealed that it had lower activity with substrates containing only three amino acid residues, such as Ala-Ala-Leu, and did not hydrolyze substrates with a single amino acid residue. usda.gov This suggests that the enzyme's active site is extended and requires substrates of a certain length for optimal binding and catalysis. The structural basis for such specificity has been elucidated in other proteases, where specific amino acid insertions can create rigid pockets that accommodate particular residues, as seen with the P2 proline preference in thrombin. sinica.edu.tw

Furthermore, molecular modeling and co-crystal structures of proteases with their substrates have become instrumental in visualizing these interactions. mdpi.com These techniques can reveal conserved hydrogen-bond networks between the protease and the peptide backbone, providing a detailed picture of how the substrate fits within the active site. mdpi.com

Applications in Enzyme Inhibition Studies

The knowledge gained from substrate specificity studies using peptides like Z-Ala-ala-OH is foundational for the rational design of enzyme inhibitors. These inhibitors are crucial tools in biochemical research and have significant therapeutic potential.

Design and Synthesis of Z-Peptide-Based Enzyme Inhibitors

The design of effective and selective enzyme inhibitors is a major goal in medicinal chemistry. mdpi.com Peptide-based inhibitors are often designed to mimic the structure of the preferred substrate of a target enzyme. The "Z" (benzyloxycarbonyl) protecting group is a common feature in the synthesis of these inhibitors, enhancing their stability and reactivity during the synthetic process.

Aza-peptides, where the α-carbon of an amino acid is replaced by a nitrogen atom, represent a class of peptidomimetics that have been developed as protease inhibitors. tandfonline.com This modification can lead to enhanced metabolic stability and selectivity. tandfonline.com For example, aza-Leu derivatives have been designed as specific inhibitors for the chymotrypsin-like active site of the proteasome. tandfonline.com The synthesis of such inhibitors is a multi-step process, often involving solid-phase peptide synthesis (SPPS) which allows for the efficient construction of complex peptide sequences. plos.orgnih.gov

Structure-Activity Relationship Studies for Inhibitory Potency and Selectivity

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of enzyme inhibitors. These studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. acs.orgacs.org

In the development of inhibitors for lysine-specific demethylase 1 (LSD1), several series of cyclopropylamine-containing compounds were synthesized and tested. plos.org These studies revealed that a terminal basic amine group significantly increased both the inhibitory activity and the selectivity for LSD1 over related enzymes like MAO-A and MAO-B. plos.org Computational docking studies can further rationalize these observed SARs by providing models of how the inhibitors bind to the active site of the enzyme. plos.org

Similarly, SAR studies on a series of ultra-short GLP-1 receptor agonists involved Ala-scanning, where individual amino acids in a lead peptide were replaced with alanine (B10760859) to determine their contribution to potency. mdpi.com Such systematic modifications provide a detailed understanding of the structural requirements for effective binding and inhibition.

Influence of Z-Protection on Enzyme Recognition and Catalysis

Detailed Research Findings

Research into various peptidases demonstrates the multifaceted role of the Z-group in enzymatic reactions. The Z-group's presence is a key factor in studies designed to probe the substrate specificity of enzymes, where it provides a constant structural feature, allowing researchers to assess the impact of variations elsewhere in the peptide sequence. chemimpex.com

A pivotal study on a novel serine carboxypeptidase isolated from Aspergillus oryzae illustrates this principle effectively. nih.gov To establish the enzyme's substrate specificity, researchers determined the bimolecular constants (k_cat_/K_m_) for a series of N-blocked peptide substrates with the general structure Z-Ala-X-OH, where 'X' represents different amino acid residues. nih.govpsu.edu This systematic approach revealed the enzyme's preferences for the C-terminal residue, with the Z-group serving as the consistent N-terminal anchor for enzyme recognition. The study found that this carboxypeptidase has a ratio of bimolecular constants for Z-Ala-Lys versus Z-Ala-Phe of 3.75, indicating a clear preference for a basic residue over an aromatic one at the C-terminal position. nih.gov

The experimental design for determining substrate specificity is outlined in the table below.

| Substrate Series | Variable Residue (X) | Kinetic Parameter Measured | Purpose of Analysis |

| Z-Ala-X-OH | Various amino acids (e.g., Lys, Phe, Ile, Glu) | Bimolecular constant (k_cat/K_m_) | To determine the substrate specificity of the carboxypeptidase by comparing its catalytic efficiency toward different C-terminal residues. nih.gov |

| Z-Ala-Lys-OH | Lysine | k_cat_/K_m_ | Quantify efficiency for a substrate with a basic C-terminal residue. nih.gov |

| Z-Ala-Phe-OH | Phenylalanine | k_cat_/K_m_ | Quantify efficiency for a substrate with an aromatic C-terminal residue. nih.gov |

| Z-Ala-Ile-OH | Isoleucine | k_cat_/K_m_ | Determine optimal activity conditions (pH and temperature). nih.gov |

| Z-Ala-Glu-OH | Glutamic Acid | Specific Activity | Used to measure the enzyme's specific activity under defined conditions. nih.gov |

Furthermore, the influence of the Z-group is evident in studies of other enzymes. Research on papain-catalyzed dipeptide synthesis showed that while many Z-protected amino acids are effective substrates, more sterically challenging ones, such as Z-D-Ala-OH, exhibit lower reactivity, sometimes requiring a tenfold increase in enzyme concentration for the synthesis to proceed. ru.nl This suggests that the interplay between the Z-group and the amino acid's own structure is critical for productive binding in the enzyme's active site. ru.nl

Similarly, investigations into mutants of Bacillus subtilis neutral protease used various Z-protected tripeptides (e.g., Z-Ala-Leu-Ala-OH) to evaluate how structural changes in the enzyme affected its kinetic properties. unipd.it The results indicated that substitutions of glycine (B1666218) to alanine residues within the enzyme altered the K_m_ and k_cat_ parameters for these Z-protected substrates. unipd.it This finding underscores that the recognition and catalytic processing of Z-protected peptides are highly sensitive to the precise architecture of the enzyme's active and binding sites. pressbooks.pubunipd.it The Z-group, therefore, acts as a critical probe, revealing how enzymatic function is tied to structure.

Applications in Advanced Peptide Chemistry and Supramolecular Research

Z-Ala-Ala-OH as a Building Block for Complex Peptide Architectures

In peptide chemistry, Z-Ala-Ala-OH is recognized as a key intermediate and building block for the synthesis of longer peptide chains and complex therapeutic molecules. researchgate.netacs.org The presence of the Z-group provides stability and influences solubility, while the dipeptide unit can be strategically incorporated into larger structures. researchgate.net

The incorporation of Z-Ala-Ala-OH into larger peptide sequences is achieved through established peptide synthesis methodologies, primarily solution-phase and solid-phase peptide synthesis (SPPS).

Coupling Reactions: The fundamental step involves the formation of a new peptide bond between the C-terminal carboxylic acid of Z-Ala-Ala-OH and the N-terminal amine of another amino acid or peptide fragment. This reaction requires the activation of the carboxylic acid group. Common strategies use coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like N-hydroxysuccinimide (NHS), or more advanced reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.gov These reagents convert the carboxylic acid into a more reactive form that is readily attacked by the amino group of the incoming residue. nih.gov

Solid-Phase Peptide Synthesis (SPPS): For the synthesis of longer and more complex peptides, SPPS is a common approach. In this method, the target peptide is assembled step-by-step while anchored to an insoluble polymer resin. nih.gov While Z-Ala-Ala-OH itself might be added in a solution-phase step, the principles of SPPS are central to building upon it. The process involves cycles of deprotection of the N-terminus of the resin-bound peptide, followed by the coupling of the next protected amino acid. To mitigate aggregation of the growing peptide chain on the resin—a common problem with hydrophobic sequences containing alanine (B10760859)—chaotropic salts or structure-disrupting (so-called "pseudoproline") dipeptides can be incorporated into the synthesis strategy. doi.org

Enzymatic Ligation: An alternative, greener strategy involves the use of enzymes. Proteases like pepsin or papain can be used under specific conditions (e.g., in organic solvent mixtures or frozen aqueous solutions) to catalyze the formation of peptide bonds. iucr.orgiucr.org This method, known as enzymatic peptide synthesis, offers high stereoselectivity. For instance, pepsin has been successfully used to catalyze the condensation of tripeptides like Z-Ala-Ala-Phe-OH with other peptide fragments to create longer hydrophobic sequences. researchgate.net

Z-Ala-Ala-OH and its parent Z-Ala-OH are valuable precursors in the synthesis of various bioactive peptides, which are molecules that can elicit a physiological response and are of interest for therapeutic applications. researchgate.netmdpi.com

Research has shown that Z-Ala-Ala-OH serves as an intermediate in the creation of specialized molecular structures. For example, it is a useful research chemical for preparing pseudopeptide macrobicyclic cages, which are designed to act as receptors for other N-protected dipeptide guest molecules. researchgate.net Furthermore, studies have demonstrated the use of Z-Ala-Ala-OH in the pepsin-catalyzed synthesis of hydrophobic octapeptides and decapeptides, which are challenging to produce via other methods. researchgate.net In the broader context of bioactive peptide development, Z-protected amino acids, including Z-Ala-OH, are used in the Fmoc-based solid-phase synthesis of complex molecules like peptidoglycan fragments, which are crucial components of bacterial cell walls and targets for new antibiotics. nih.gov The stability imparted by the Z-group is essential for preventing unwanted reactions during the multi-step synthesis of these intricate bioactive compounds. nih.gov

| Synthesis Strategy | Description | Key Reagents/Components | Reference |

| Chemical Coupling | Activation of the C-terminal carboxyl group of Z-Ala-Ala-OH to facilitate peptide bond formation with another amino group. | DCC/NHS, PyBOP, HBTU, DIEA | nih.gov |

| Solid-Phase Synthesis | Stepwise assembly of a peptide chain on a solid resin support, often used for longer peptides. | Fmoc/t-Bu protecting groups, resins (e.g., 2-chlorotrityl), coupling reagents. | nih.gov |

| Enzymatic Synthesis | Use of protease enzymes to catalyze the regioselective and stereoselective formation of peptide bonds. | Papain, Pepsin, α-Chymotrypsin | iucr.orgiucr.orgresearchgate.net |

Self-Assembly Phenomena of Z-Protected Dipeptides

The study of self-assembly, where molecules spontaneously organize into ordered structures, is a cornerstone of supramolecular chemistry and nanotechnology. Z-protected dipeptides, including Z-Ala-Ala-OH and its analogs, are exemplary building blocks in this field. They demonstrate a remarkable ability to form well-defined nanostructures driven by a combination of non-covalent interactions. iucr.orgiucr.org

Research into the self-assembly of Z-protected dipeptides has revealed a rich variety of supramolecular architectures. While direct studies on Z-Ala-Ala-OH are limited, extensive work on close analogs provides significant insight.

A key example is the aliphatic dipeptide Z-Ala-Ile-OH , which has been shown to self-assemble into hollow microtubes with orthorhombic symmetry upon evaporation from aqueous solutions. nih.goviucr.orgiucr.org These microtubes are well-ordered, demonstrating that even simple aliphatic dipeptides, when N-terminally protected, can form complex, high-aspect-ratio nanostructures. iucr.org

Another widely studied analog is the aromatic Z-Phe-Phe-OH . This molecule, featuring two phenylalanine residues, assembles into a diverse range of morphologies depending on the solvent conditions and concentration. These structures include nanowires, fibers, nanospheres, and even complex nanotoroids (doughnut-shaped structures). researchgate.netnih.gov The ability to form such varied architectures highlights the polymorphic nature of peptide self-assembly. nih.gov In some solvent systems with high water content, Z-Phe-Phe-OH can also form rigid, self-healing hydrogels. researchgate.netnih.gov

The formation of ordered supramolecular structures from Z-protected dipeptides is governed by a delicate balance of multiple non-covalent interactions. nih.govbeilstein-journals.orgchinesechemsoc.org

Hydrogen Bonding: This is a primary directional force. In the crystal structure of Z-Ala-Ile-OH, a network of hydrogen bonds is observed. These include a head-to-tail bond between the carboxylic acid group of one molecule and the Z-group's carbonyl of another, as well as bonds involving the amide groups of the peptide backbone (N-H···O=C). iucr.org This specific pattern of hydrogen bonding organizes the molecules into planes, which then stack to form the microtube walls. iucr.org

Hydrophobic Interactions: The association of non-polar parts of the molecules to minimize contact with water is a major driving force for the initial aggregation. nih.gov The alanine and isoleucine side chains in Z-Ala-Ile-OH, and the phenyl rings in Z-Phe-Phe-OH, contribute significantly to this effect. researchgate.netiucr.org

π–π Stacking: For aromatic-containing peptides like Z-Phe-Phe-OH, the interaction between the phenyl rings of the Z-group and the phenylalanine side chains is crucial. nih.govfrontiersin.org This stacking interaction helps to stabilize the assembled structure and direct the morphology.

Molecular dynamics simulations of Z-Phe-Phe-OH self-assembly show a hierarchical mechanism. The process begins with the rapid aggregation of peptides into amorphous clusters. nih.gov These initial clusters then fuse and reorganize over time into larger, more ordered structures like fibrils or spheres, representing a kinetically trapped or thermodynamically stable state. nih.govchinesechemsoc.org

The N-terminal benzyloxycarbonyl (Z) group is not merely a passive protecting group; it plays an active and critical role in directing the self-assembly process. iucr.orgfrontiersin.org Its influence is multifaceted:

Integration of Z-Ala-ala-OH in Novel Biomaterials Research

The exploration of minimalistic self-assembling peptides, such as dipeptides, as building blocks for novel biomaterials has garnered significant interest in advanced chemical and supramolecular research. nih.govsigmaaldrich.comiucr.org These simple molecules can spontaneously organize into complex, ordered nano- and microstructures, including nanofibers, nanotubes, and hydrogels, which have promising applications in fields like tissue engineering and controlled drug delivery. nih.govresearchgate.netnih.gov The process of self-assembly is driven by a delicate balance of non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. acs.orgfrontiersin.org

A common strategy to induce and control the self-assembly of dipeptides is the modification of their N-terminus with a bulky aromatic protecting group, such as the N-benzyloxycarbonyl (Z) group. nih.govacs.org This group enhances hydrophobicity and introduces the potential for π-π stacking, which, in combination with the inherent hydrogen-bonding capabilities of the peptide backbone, can drive the formation of supramolecular structures. iucr.orgacs.org

Research Findings on Z-Ala-ala-OH and Related Dipeptides

While Z-Ala-ala-OH serves as a fundamental building block in peptide synthesis, its direct application in forming supramolecular biomaterials like hydrogels appears limited according to available research. chemimpex.commedchemexpress.com Studies on closely related Z-protected dipeptides provide critical insights into the structural requirements for self-assembly into functional biomaterials.

Research conducted on a library of Z-protected dehydrodipeptides (Cbz-L-Xaa-Z-ΔPhe-OH) investigated their hydrogelation properties. frontiersin.orgmdpi.com This study revealed that derivatives with larger, bulkier side chains such as methionine (Met) and phenylalanine (Phe) successfully formed stable hydrogels. frontiersin.orgmdpi.com However, the derivative where the variable amino acid (Xaa) was alanine, Cbz-L-Ala-Z-ΔPhe-OH, failed to form a hydrogel under the tested conditions. mdpi.com This suggests that the small, non-aromatic side chain of alanine may not provide sufficient hydrophobic or steric interactions to promote the intermolecular assembly required for hydrogel network formation, even with the presence of the Z-group and a phenylalanin derivative.

Further evidence comes from studies on other protected dialanines. For instance, a naphthalene-protected Ala-Ala dipeptide was found to form orthorhombic crystals rather than the fibrous networks needed for hydrogels. nih.gov In contrast, the Z-protected aliphatic dipeptide Z-Ala-Ile-OH, which contains the bulkier isoleucine residue, successfully self-assembles into hollow microtubes. nih.goviucr.org This highlights the critical role that the amino acid sequence and the nature of the side chains play in determining the final morphology of the supramolecular structure. The presence of the Z-group in Z-Ala-Ile-OH was shown to be crucial for stabilizing the crystal formation and influencing the three-dimensional arrangement into microtubes. nih.gov

The table below summarizes the observed self-assembly behaviors of Z-Ala-ala-OH's structural relatives, illustrating the impact of small changes in the peptide sequence.

| Compound | Protecting Group | Self-Assembly Behavior | Resulting Structure | Application Context |

| Cbz-L-Ala-Z-ΔPhe-OH | Benzyloxycarbonyl (Z) | Did not form a hydrogel | Not Applicable | Hydrogel Screening mdpi.com |

| Naphthalene-Ala-Ala-OH | Naphthalene | Crystallization | Orthorhombic Crystals | Structural Analysis nih.gov |

| Z-Ala-Ile-OH | Benzyloxycarbonyl (Z) | Self-assembly upon evaporation | Orthorhombic Microtubes | Biomaterial Building Block nih.goviucr.org |

| Z-Phe-Phe-OH | Benzyloxycarbonyl (Z) | Self-assembly in various solvents | Nanowires, Fibers, Nanospheres | Nanomaterial Formation nih.govfrontiersin.org |

| Fmoc-Ala-Ala-OH | Fmoc | Hydrogelation (at pH < 4) | Fibrillar Network (Hydrogel) | Hydrogel Screening frontiersin.org |

This table presents data compiled from multiple research findings to compare the self-assembly properties of dipeptides related to Z-Ala-ala-OH.

These findings collectively indicate that Z-Ala-ala-OH, with its two small aliphatic alanine residues, likely favors crystallization over the formation of the entangled nanofibrous networks required for hydrogel-based biomaterials. The driving forces for self-assembly provided by the Z-group alone are insufficient without the contribution of larger or more interactive amino acid side chains. While it remains a valuable molecule for creating more complex peptide sequences, its direct integration as a primary structural component in novel biomaterials like hydrogels for tissue engineering or drug delivery has not been demonstrated and appears unfavorable based on the behavior of its closest analogs. chemimpex.commdpi.com

Analytical Methodologies and Derivatization Research for Z Ala Ala Oh Characterization

Chromatographic Techniques for Z-Dipeptide Analysis

The characterization and quantification of N-benzyloxycarbonyl (Z)-protected dipeptides such as Z-Ala-ala-OH rely on powerful chromatographic techniques coupled with mass spectrometry. The choice between liquid chromatography (LC) and gas chromatography (GC) is dictated by the physicochemical properties of the analyte, including its polarity and volatility.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Peptide Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone analytical tool for the analysis of peptides and proteins due to its high sensitivity, accuracy, and ability to provide structural information. For Z-dipeptides like Z-Ala-ala-OH, reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice for separation. nih.govnih.gov This technique separates peptides based on their hydrophobicity. The separation is followed by detection using mass spectrometry, which can facilitate the multiplexed quantification of peptides within complex samples. researchgate.net

The development of soft ionization techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), has enabled the direct analysis of peptides. rsc.org Tandem mass spectrometry (MS/MS) has become an essential tool for peptide sequencing due to its speed and sensitivity. rsc.orgshimadzu-webapp.eu In a typical bottom-up proteomics experiment, proteins are enzymatically cleaved, and the resulting peptides are analyzed by LC-MS. nih.gov While Z-Ala-ala-OH is a synthetic peptide, the principles of LC-MS analysis remain the same. The technique allows for the separation of the target peptide from impurities and degradation products, while the mass spectrometer confirms its identity based on its mass-to-charge ratio (m/z). gilson.com The charge state of a peptide can vary, and higher charge states allow larger molecules to be observed within a lower m/z range. cancer.gov

The mobile phase in LC-MS for peptide analysis typically consists of an aqueous solution with an organic modifier, such as acetonitrile, and an acid, like formic acid, to improve peak shape and ionization efficiency. nih.gov The gradient elution, where the concentration of the organic modifier is gradually increased, allows for the separation of peptides with varying hydrophobicities. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Derivatized Amino Acids and Peptides

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of amino acids and small peptides. However, due to the low volatility and polar nature of these compounds, derivatization is a necessary step prior to analysis. sigmaaldrich.comresearchgate.netsigmaaldrich.com The primary goal of derivatization is to convert the non-volatile and polar analytes into more volatile and less polar derivatives, which improves their chromatographic behavior. sigmaaldrich.comsigmaaldrich.com This process involves replacing active hydrogens on functional groups like carboxyl (-COOH) and amino (-NH2) groups with nonpolar moieties. sigmaaldrich.com

For a dipeptide like Z-Ala-ala-OH, the free carboxylic acid group would require derivatization to increase its volatility for GC-MS analysis. Common derivatization methods include silylation and esterification followed by acylation. sigmaaldrich.commdpi.com Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are frequently used to derivatize amino acids. sigmaaldrich.comthermofisher.com These reagents replace active hydrogens with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comresearchgate.net TBDMS derivatives are generally more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com

Another approach is a two-step derivatization process involving esterification of the carboxylic acid group, often with an acidic methanol solution, followed by acylation of the amino and other reactive groups with reagents like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.com This process converts the dipeptide into a more volatile and thermally stable derivative suitable for GC-MS analysis. The resulting derivatives produce characteristic fragments upon electron ionization, which allows for their identification by mass spectrometry. sigmaaldrich.com

Advanced Derivatization Strategies for Enhanced Detection and Structural Elucidation

Derivatization is a key strategy in the analysis of peptides like Z-Ala-ala-OH to enhance their detection by various analytical techniques and to aid in their structural elucidation. fujifilm.com By chemically modifying the analyte, its physicochemical properties can be altered to improve chromatographic separation, increase ionization efficiency in mass spectrometry, and enhance the sensitivity and selectivity of the analysis. rsc.orgresearchgate.netactascientific.com

Pre-column and Post-column Derivatization Techniques for Z-Ala-ala-OH

Derivatization techniques can be broadly classified into pre-column and post-column methods. fujifilm.comactascientific.comtandfonline.com

Pre-column derivatization involves the chemical modification of the analyte before its introduction into the chromatographic system. fujifilm.com This is a common approach for both HPLC and GC analysis of amino acids and peptides. tandfonline.comwaters.com A significant advantage of pre-column derivatization is the ability to remove excess derivatizing reagent and by-products before analysis, which can reduce interference. For Z-Ala-ala-OH, pre-column derivatization could target the free carboxylic acid group to improve its chromatographic properties or to introduce a fluorescent or UV-active tag for enhanced detection. tandfonline.com Reagents like phenyl isothiocyanate (PITC) react with the N-terminal amino group of peptides, but in the case of Z-Ala-ala-OH, this group is protected. researchgate.netcreative-proteomics.com Therefore, derivatization would primarily target the C-terminal carboxyl group. The reaction must be rapid and quantitative or at least highly reproducible to ensure accurate quantification. tandfonline.com

Post-column derivatization occurs after the analyte has been separated by chromatography and before it reaches the detector. fujifilm.comcreative-proteomics.com This technique is widely used in traditional amino acid analyzers. tandfonline.com The main advantage of post-column derivatization is that it avoids the formation of multiple derivatives from a single analyte, which can complicate the chromatogram. actascientific.com Since the separation of the original compound has already been achieved, the derivatization reaction does not need to be as clean as in the pre-column approach. For Z-Ala-ala-OH, a post-column reaction could be employed to introduce a chromophore or fluorophore after its separation by HPLC, allowing for sensitive detection. actascientific.com

| Derivatization Technique | Description | Advantages for Z-Ala-ala-OH Analysis |

| Pre-column | Analyte is derivatized before chromatographic separation. fujifilm.com | Can improve chromatographic behavior and remove excess reagent before analysis. tandfonline.com |

| Post-column | Analyte is derivatized after chromatographic separation. fujifilm.com | Avoids multiple derivative peaks and is less affected by sample matrix. actascientific.com |

Derivatization for Improved Mass Spectrometry Sensitivity and Specificity

Derivatization plays a crucial role in enhancing the performance of mass spectrometry for peptide analysis. rsc.orgresearchgate.net A primary strategy is to introduce a fixed positive or negative charge into the molecule, which can significantly increase the ionization efficiency in ESI-MS. nih.govresearchgate.net For peptides that ionize weakly, this chemical modification can lead to a substantial improvement in detection sensitivity. rsc.org

For Z-Ala-ala-OH, derivatizing the C-terminal carboxylic acid group with a reagent containing a tertiary or quaternary amine can introduce a permanent positive charge. nih.gov This modification not only increases the signal intensity but can also lead to more predictable fragmentation patterns in tandem mass spectrometry (MS/MS), which aids in structural confirmation. rsc.org For instance, derivatization can increase the signal intensity of polar peptides by 3-5 times and that of less polar peptides by over 100 times. rsc.org

Furthermore, derivatization can be used to introduce isotopic labels for quantitative analysis. rsc.org By using isotopically labeled derivatizing reagents, a heavy and a light version of the peptide can be generated, allowing for accurate relative quantification in complex mixtures.

| Derivatization Goal | Strategy for Z-Ala-ala-OH | Expected Outcome |

| Increased Sensitivity | Introduce a fixed positive charge via derivatization of the carboxyl group. nih.govresearchgate.net | Enhanced ionization efficiency and lower limits of detection. rsc.org |

| Improved Specificity | Use of derivatizing agents that target specific functional groups. rsc.org | Reduced background noise and more reliable identification. |

| Quantitative Analysis | Introduction of stable isotopes through derivatization. rsc.org | Accurate relative and absolute quantification of the dipeptide. |

Development and Evaluation of Specific Derivatization Reagents and Reaction Conditions

The selection of a suitable derivatization reagent and the optimization of reaction conditions are critical for a successful analysis. A wide variety of reagents are available that target different functional groups. mdpi.com

For the carboxylic acid group in Z-Ala-ala-OH, esterification is a common derivatization method, often accomplished by reacting with an alcohol in the presence of an acid catalyst. libretexts.org For GC-MS analysis, a two-step derivatization involving esterification followed by acylation is often employed. For example, the sample can be treated with 2 M HCl in methanol at 80°C for 60 minutes for esterification, followed by acylation with pentafluoropropionic anhydride (PFPA) in ethyl acetate (B1210297) at 65°C for 30 minutes. mdpi.com

Silylation is another widely used technique for derivatizing active hydrogens. sigmaaldrich.comresearchgate.net A common procedure involves reacting the sample with a silylating agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in a solvent such as acetonitrile, followed by heating. For instance, a reaction might involve heating the sample with MTBSTFA and acetonitrile at 100°C for 4 hours. sigmaaldrich.com It is important to note that reaction conditions such as temperature and time may need to be optimized to achieve maximum response for the derivative of interest. sigmaaldrich.comsigmaaldrich.com

For HPLC analysis with UV or fluorescence detection, reagents that introduce a chromophore or fluorophore are used. Dansyl chloride, for example, reacts with primary and secondary amines, but can also react with carboxylic acids under certain conditions. rsc.org The reaction is typically carried out in a basic medium. rsc.org

| Reagent Class | Target Functional Group | Example Reagent | Typical Reaction Conditions |

| Silylating Agents | Carboxyl, Amino, Hydroxyl | MTBSTFA | 100°C for 4 hours in acetonitrile. sigmaaldrich.com |

| Acylating Agents | Amino, Hydroxyl, Thiol | Pentafluoropropionic anhydride (PFPA) | 65°C for 30 minutes in ethyl acetate (after esterification). mdpi.com |

| Esterifying Agents | Carboxyl | Methanolic HCl | 80°C for 60 minutes. mdpi.com |

| Labeling Agents (UV/Fluorescence) | Amino, Carboxyl | Dansyl Chloride | 40°C for 45 minutes in a basic buffer. rsc.org |

Validation of Analytical Methods for Z-Dipeptide Quantification and Purity Assessment

The validation of analytical methods is a critical process in pharmaceutical analysis, ensuring that a specific method is suitable for its intended purpose. researchgate.net For Z-dipeptides such as Z-Ala-ala-OH, this involves a series of experiments to verify that the chosen analytical technique, often High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), can reliably and accurately measure the concentration (quantification) and purity of the compound. researchgate.netwikipedia.orgrsc.org The validation process assesses several key parameters, including linearity, precision, accuracy, and sensitivity (Limit of Detection and Limit of Quantitation). upb.roresearchgate.net

Linearity

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. researchgate.net This is typically evaluated by analyzing a series of standard solutions of Z-Ala-ala-OH at different known concentrations. The responses (e.g., peak area in an HPLC chromatogram) are then plotted against the concentrations, and a linear regression is performed. A high correlation coefficient (r²) value, ideally close to 0.999, indicates a strong linear relationship. upb.ro For example, in the validation of an HPLC method for a different peptide, a correlation coefficient of 0.997 was achieved over a concentration range of 0.15-2 mg/mL, demonstrating excellent linearity. nih.gov

Table 1: Example of Linearity Data for a Z-Dipeptide Analysis

| Concentration (µg/mL) | Peak Area (arbitrary units) |

|---|---|

| 10 | 12050 |

| 20 | 24100 |

| 40 | 48300 |

| 80 | 96500 |

| 160 | 192800 |

This table is interactive. You can sort and filter the data.

The data in this table is illustrative and based on typical analytical method validation results.

Precision

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. purdue.edu It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision): This is the precision over a short interval of time with the same analyst and equipment. youtube.com For instance, in a validation study for phytosterols, the intra-day precision ranged from 2.6% to 6.4% RSD. researchgate.netnih.gov

Intermediate Precision (Inter-day precision): This evaluates the precision within the same laboratory but on different days, with different analysts, or on different equipment. youtube.com In the same study, the inter-day precision was found to be between 3.8% and 7.3% RSD. researchgate.netnih.gov

Table 2: Illustrative Precision Data for Z-Ala-ala-OH Quantification

| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

|---|---|---|

| Low (20 µg/mL) | 2.8 | 5.5 |

| Medium (80 µg/mL) | 2.1 | 4.9 |

| High (160 µg/mL) | 1.9 | 4.2 |

This table is interactive. You can sort and filter the data.

The data in this table is for illustrative purposes and represents typical outcomes of a method validation study.

Accuracy

Accuracy is the measure of how close the experimental value is to the true or accepted value. researchgate.net It is often determined through recovery studies, where a known amount of pure Z-Ala-ala-OH is added to a sample matrix (spiked sample), and the method is used to measure the concentration. The percentage of the added analyte that is detected (% recovery) is then calculated. Acceptable recovery is typically in the range of 80-120%. youtube.com For example, a validated LC-MS/MS method for phytosterols demonstrated average recoveries ranging from 95% to 105%. researchgate.netnih.gov

Table 3: Example of Accuracy (Recovery) Data for Z-Ala-ala-OH

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |

|---|---|---|

| 50 | 48.5 | 97.0 |

| 100 | 101.2 | 101.2 |

| 150 | 147.3 | 98.2 |

This table is interactive. You can sort and filter the data.

The data in this table is hypothetical and serves as an example of accuracy assessment.

Sensitivity: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. researchgate.net The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. researchgate.net For quantitative assays, the LOQ is a critical parameter. In a study validating an LC-MS/MS method for phytosterols, the LOQ values were in the range of 2.3-4.1 ng/mL. researchgate.netnih.gov

Purity Assessment

For purity assessment of Z-dipeptides, analytical methods must also be validated for their ability to separate the main compound from any impurities, such as starting materials, by-products, or degradation products. almacgroup.com This includes assessing the method's specificity, which is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. purdue.edu Chiral purity is also a critical aspect for dipeptides, as racemization can occur during synthesis. nih.gov Chiral HPLC methods are often employed and validated to ensure the enantiomeric purity of the final product. sigmaaldrich.com The validation of these methods would follow similar principles of assessing linearity, precision, accuracy, and sensitivity for any potential enantiomeric impurities. researchgate.net

Future Directions and Emerging Research Avenues in Z Ala Ala Oh Chemistry

Development of Novel Z-Ala-Ala-OH Derivatives for Targeted Research Applications

The core structure of Z-Ala-Ala-OH serves as a versatile scaffold for the development of novel derivatives with tailored functionalities for specific research applications. By modifying the peptide backbone or the protecting group, scientists can create molecules with enhanced biological activity, improved stability, and targeted delivery.

One significant area of research is the synthesis of inhibitors for specific enzymes. For instance, derivatives of Z-protected dipeptides, such as Z-Ala-Pro-OH, are utilized as precursors for creating potent enzyme inhibitors. These inhibitors, like Z-Ala-Pro-chloromethyl ketone (CMK), have shown high efficacy in studies of protease activity, which is crucial for understanding and potentially treating various diseases. The development of such derivatives allows for the investigation of enzyme-substrate interactions and the design of targeted therapeutics. chemimpex.comchemimpex.com

Furthermore, research is focused on creating Z-Ala-Ala-OH analogs for applications in drug development, particularly in fields like oncology and immunology. chemimpex.com These modified peptides can be designed to mimic natural peptide sequences, enabling the exploration of new therapeutic pathways with potentially fewer side effects. chemimpex.com The introduction of unnatural amino acids, such as β-alanine, into the dipeptide sequence is another strategy being explored to create analogs with enhanced stability and unique biological properties. mdpi.com

The table below summarizes some examples of novel derivatives based on Z-protected amino acids and their research applications.

| Derivative | Key Features & Modifications | Targeted Research Application | Reference(s) |

| Z-Ala-Pro-chloromethyl ketone (CMK) | Addition of a chloromethyl ketone group to the C-terminus of Z-Ala-Pro-OH. | Potent inhibitor of proteases like prolyl oligopeptidase, used in neurodegenerative disease research. | |

| Z-Ala-Ala-Phe-CHO | An aldehyde derivative of a tripeptide containing the Z-Ala-Ala motif. | Reversible inhibitor of chymotrypsin (B1334515), used to study enzyme-inhibitor interactions. | nih.gov |

| Ac-Ala-Ala-CA-SH and Z-Aal-Aa2-CA-SH | C-terminal thiol-peptides. | Competitive inhibitors of metalloproteinases like thermolysin. | tandfonline.com |

| (KLAKLAK)2 analogs containing β-Ala | Substitution of L-alanine with β-alanine in a known antimicrobial peptide sequence. | Development of anticancer and antimicrobial agents with improved hydrolytic stability. | mdpi.com |

Exploration of Z-Ala-Ala-OH in Sustainable and Green Chemistry Peptide Synthesis

The traditional methods of peptide synthesis often involve the use of hazardous solvents and reagents, leading to significant chemical waste. rsc.orgresearchgate.net Consequently, a major thrust in modern chemistry is the development of sustainable and green synthetic routes. The synthesis of Z-Ala-Ala-OH and its derivatives is at the forefront of this movement.

A promising green approach is the use of enzymatic peptide synthesis. Enzymes like papain and thermolysin can catalyze the formation of peptide bonds under mild, aqueous conditions, offering high stereoselectivity and reducing the need for protecting groups and harsh chemicals. psu.edunih.govresearchgate.net Research has demonstrated the successful papain-catalyzed synthesis of Z-Ala-Ala-OH from N-protected amino acid carbamoylmethyl esters and free amino acids in frozen aqueous solutions. psu.edumedchemexpress.com This chemo-enzymatic peptide synthesis (CEPS) is considered a more environmentally friendly approach, significantly reducing the use of organic solvents. bachem.com

Another avenue being explored is the use of greener solvent systems. While traditional peptide synthesis relies heavily on solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which have toxicity concerns, research is underway to replace them with more benign alternatives. researchgate.net Studies have shown that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) can be effectively used in solid-phase peptide synthesis (SPPS) under green conditions. acs.org The development of continuous flow processes for solution-phase peptide synthesis using greener solvents and reagents like propylphosphonic anhydride (B1165640) (T3P®) is also a significant step towards more sustainable peptide production. unibo.it

The following table highlights some green chemistry approaches relevant to Z-Ala-Ala-OH synthesis.

| Green Chemistry Approach | Description | Relevance to Z-Ala-Ala-OH | Reference(s) |

| Enzymatic Synthesis | Use of enzymes like papain to catalyze peptide bond formation in aqueous media. | Demonstrated for the synthesis of Z-Ala-Ala-OH and related dipeptides. psu.edumedchemexpress.com | psu.edunih.govresearchgate.netmedchemexpress.com |

| Green Solvents in SPPS | Replacement of hazardous solvents like DMF and DCM with greener alternatives such as 2-MeTHF and ethyl acetate. | General applicability to the synthesis of peptides including those containing Z-Ala-Ala-OH. | acs.org |

| Continuous Flow Synthesis | Solution-phase peptide synthesis in a continuous flow system to improve efficiency and reduce waste. | A sustainable method applicable to the synthesis of oligopeptides using Z-protected amino acids. | unibo.it |

Advanced Computational Modeling for Predictive Design and Reaction Optimization

Computational modeling has become an indispensable tool in modern chemistry, offering insights into molecular structure, dynamics, and reactivity that are often difficult to obtain through experimental methods alone. In the context of Z-Ala-Ala-OH, advanced computational techniques are being employed for predictive design and reaction optimization.

Molecular dynamics (MD) simulations are used to study the conformational preferences of dipeptides like Z-Ala-Ala-OH in different environments. researchgate.netacs.orgethz.ch These simulations can predict the most stable conformations, hydrogen bonding patterns, and how the peptide interacts with solvents or other molecules. nih.gov This information is crucial for understanding the structural basis of a peptide's biological activity and for designing derivatives with specific three-dimensional structures. For example, computational studies have been used to analyze the conformational preferences of peptidomimetics containing Pro-Ala motifs, which can influence their biological activity. mdpi.com

Quantum mechanics/molecular mechanics (QM/MM) methods are employed to model chemical reactions, such as peptide bond formation and enzymatic catalysis. nih.gov These calculations can elucidate reaction mechanisms, identify transition states, and predict reaction rates. This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic routes, including enzymatic processes.

The table below lists some computational methods and their applications in the study of Z-Ala-Ala-OH and related peptides.

| Computational Method | Application | Insights Gained | Reference(s) |

| Molecular Dynamics (MD) Simulations | Studying the conformational landscape of dipeptides in solution. | Understanding of stable conformations, hydrogen bonding, and the influence of the environment on peptide structure. | researchgate.netacs.orgethz.ch |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions and chemical synthesis. | Elucidation of reaction mechanisms, transition state structures, and prediction of reaction energetics. | nih.gov |

| Conformational Analysis | Predicting the three-dimensional structure of peptide analogs. | Guiding the design of peptides with specific conformational properties for enhanced biological activity. | mdpi.com |

Interdisciplinary Research Opportunities Bridging Z-Ala-Ala-OH Chemistry with Materials Science and Biochemistry

The unique properties of Z-Ala-Ala-OH and its derivatives create exciting opportunities for interdisciplinary research, particularly at the interface of chemistry, materials science, and biochemistry.

In materials science, a fascinating area of research is the self-assembly of Z-protected dipeptides into well-defined nanostructures. For example, the related dipeptide Z-Ala-Ile-OH has been shown to self-assemble into orthorhombic microtubes. iucr.org This ability of peptide-based molecules to form ordered structures opens up possibilities for the development of novel biomaterials. nih.govnih.gov By covalently linking chromophores like porphyrin to Z-protected dipeptides, researchers are creating hybrid molecules that can self-assemble into different nanostructures, including hydrogels, with potential applications in areas like drug delivery and catalysis. rsc.org